![molecular formula C14H10ClNO3S B2512309 N-([2,2'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide CAS No. 2034436-69-4](/img/structure/B2512309.png)
N-([2,2'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its potential uses .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with its own reactants, catalysts, and conditions .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. It includes identifying possible reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure and can be confirmed through various experimental techniques .Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
This compound has been used in the synthesis of efficient bi-anchoring bifuran/biphenyl derivatives for dye-sensitized solar cell applications . The photovoltaic performance of these dyes was measured using the Ru (II) dye N3 as a reference . The solar cells based on these dyes show overall power conversion efficiencies of 2.93–5.51% . The research shows that the organic dye photovoltaic performances can vary greatly depending on the type of electron donor and acceptor used .
Organic Dyes
The compound is used in the preparation of organic dyes . Organic dyes benefit from their simple structural modulation, low environmental impact, low cost, simplified synthesis, and outstanding light-harvesting expertise . The sensitizer is a key component of DSSCs due to its role in absorbing photons and converting them into electrons through the cell .
Photostability and Conversion Efficiency
The compound contributes to the creation of efficient sensitizers with increasing photostability and conversion efficiency, converting sunlight to electricity . While ruthenium-based dyes such as black dye, N3, and N719 were used to sensitize the most effective devices, these chromophores are associated with a variety of drawbacks, including high cost, metal shortage, and time-consuming purification processes .
Ground State Geometrical Structures and Electronic Structures
Density functional theory calculations were carried out to explore the ground state geometrical structures and electronic structures of the eight dyes . This helps in understanding the properties of the compound and its applications in various fields.
Photo-induced Intramolecular Charge Transfer
The compound is used in the donor– (π-spacer)–acceptor (D–π–A) strategy, which is the most widely studied molecular geometry for effective organic dyes . The π-conjugation linkage between the donating portion and the acceptor unit facilitates effective photo-induced intramolecular charge transfer .
Renewable Energy
The compound plays a significant role in the field of renewable energy, particularly in solar power, which is the largest untapped resource for renewable energy on Earth . Due to its low price and versatility with superior cost-to-efficiency proportion, dye-sensitized solar cells (DSSCs) have been the subject of intensive research .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-N-[[5-(furan-2-yl)furan-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3S/c15-13-6-5-12(20-13)14(17)16-8-9-3-4-11(19-9)10-2-1-7-18-10/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVURRBQFZRLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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